molecular formula C6HCl3O3S B15309894 2-Oxo-2-(trichlorothiophen-3-yl)aceticacid

2-Oxo-2-(trichlorothiophen-3-yl)aceticacid

Cat. No.: B15309894
M. Wt: 259.5 g/mol
InChI Key: IQHISFZWUFPOKU-UHFFFAOYSA-N
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Description

2-oxo-2-(trichlorothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C6HCl3O3S. It is characterized by the presence of a trichlorothiophene ring attached to an oxoacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(trichlorothiophen-3-yl)acetic acid typically involves the reaction of trichlorothiophene with oxoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of 2-oxo-2-(trichlorothiophen-3-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(trichlorothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-oxo-2-(trichlorothiophen-3-yl)acetic acid include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired reaction .

Major Products

The major products formed from the reactions of 2-oxo-2-(trichlorothiophen-3-yl)acetic acid depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

2-oxo-2-(trichlorothiophen-3-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-oxo-2-(trichlorothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-oxo-2-(trichlorothiophen-3-yl)acetic acid can be compared with other similar compounds, such as:

    2-oxo-2-(chlorothiophen-3-yl)acetic acid: Differing by the number of chlorine atoms on the thiophene ring.

    2-oxo-2-(bromothiophen-3-yl)acetic acid: Differing by the presence of bromine instead of chlorine.

    2-oxo-2-(thiophen-3-yl)acetic acid: Lacking halogen substituents on the thiophene ring.

Properties

Molecular Formula

C6HCl3O3S

Molecular Weight

259.5 g/mol

IUPAC Name

2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetic acid

InChI

InChI=1S/C6HCl3O3S/c7-2-1(3(10)6(11)12)4(8)13-5(2)9/h(H,11,12)

InChI Key

IQHISFZWUFPOKU-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=C1Cl)Cl)Cl)C(=O)C(=O)O

Origin of Product

United States

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